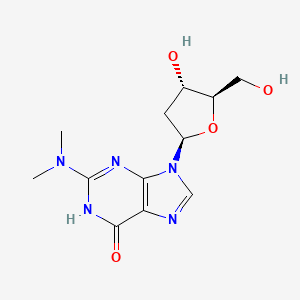

2'-Deoxy-N,N-dimethylguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDIHBAQIZQROC-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00830324 | |

| Record name | 2'-Deoxy-N,N-dimethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88127-22-4 | |

| Record name | 2'-Deoxy-N,N-dimethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of 2 Deoxy N,n Dimethylguanosine Formation in Deoxyribonucleic Acid

Endogenous and Exogenous Alkylation Routes Leading to 2'-Deoxy-N,N-dimethylguanosine Adducts

Alkylation of the guanine (B1146940) base in DNA is a significant form of DNA damage initiated by both endogenous and exogenous electrophiles and free radicals. nih.gov While various positions on the guanine ring are susceptible to modification, the exocyclic N2-amino group is a key target for certain alkylating species. acs.org This can lead to the formation of mono- and di-methylated products.

The methylation of 2'-deoxyguanosine (B1662781) can be initiated by methyl radicals (*CH3) derived from the metabolic oxidation of certain chemical carcinogens or other sources. nih.govacs.org Research has elucidated two primary free-radical mechanisms for this modification. nih.govresearchgate.net

The first mechanism involves the direct addition of a methyl radical to the guanine base. nih.gov This pathway predominantly yields 8-methyl-2'-deoxyguanosine (8-methyl-dG) with only minor amounts of N2-methyl-2'-deoxyguanosine (N2-methyl-dG). nih.govresearchgate.net Studies using the photolysis of methylcob(III)alamin to generate *CH3 radicals have shown that this direct addition results in an 8-methyl-dG to N2-methyl-dG product ratio of approximately 1:0.13. nih.govacs.orgresearchgate.net

The second, more complex mechanism involves the combination of a methyl radical (*CH3) with a guanine neutral radical (G(-H)•). nih.govresearchgate.net This pathway can be initiated by the one-electron oxidation of dG by species like sulfate (B86663) radicals, which can be generated photochemically. nih.govacs.org In this process, a precursor molecule such as dimethyl sulfoxide (B87167) (DMSO) is also oxidized to produce the necessary methyl radical. researchgate.netacs.org This radical combination reaction produces 8-methyl-dG and N2-methyl-dG in a more balanced ratio of 1:0.7. nih.govacs.orgresearchgate.net This ratio was found to be similar for both free nucleosides and for guanine bases within double-stranded DNA. nih.govresearchgate.netacs.org

| Methylation Mechanism | Description | Primary Radical Source Example | Product Ratio (8-methyl-dG : N2-methyl-dG) | Reference |

|---|---|---|---|---|

| Direct Addition | A methyl radical directly attacks the guanine base. | Photolysis of Methylcob(III)alamin | 1 : 0.13 | nih.govacs.orgresearchgate.net |

| Radical Combination | A methyl radical combines with a pre-existing guanine neutral radical (G(-H)•). | Oxidation of DMSO | 1 : 0.7 | nih.govacs.orgresearchgate.net |

A wide array of exogenous alkylating agents, including environmental pollutants and certain chemotherapeutics, can modify DNA bases. researcher.lifepnas.org Carcinogenic compounds such as nitrosamines and alkyl methanesulfonates are known to induce alkylation at multiple sites on the guanine base, including the N2, O6, and N7 positions, through electrophilic addition mechanisms. nih.gov For instance, formaldehyde, a common environmental pollutant and an endogenous metabolite, reacts with the exocyclic amino group of deoxyguanosine, which can lead to the formation of N2-methyl-dG following reduction. nih.gov

The formation of doubly methylated guanosine (B1672433) derivatives, such as N2,O6-Dimethyl-2'-deoxyguanosine, can also occur. Treatment of 2'-deoxyguanosine with the alkylating agent diazomethane (B1218177) has been shown to produce a range of methylated products. scispace.com Among these is N2,O6-dimethyl-2'-deoxyguanosine, although it is formed as a minor product compared to the O6-monoalkylated analogue. scispace.com The formation of such dialkylated products indicates that initial methylation at one site can be followed by a second methylation event at another reactive position on the purine (B94841) ring under certain chemical conditions. scispace.com

| Exogenous Agent | Type | Resulting Guanine Adduct(s) | Reference |

|---|---|---|---|

| Nitrosamines | Carcinogen | N2-, O6-, and N7-alkylguanines | nih.gov |

| Formaldehyde | Pollutant/Metabolite | N2-methyl-dG (via intermediate) | nih.gov |

| Diazomethane | Alkylating Agent | O6-methyl-dG, N2,O6-dimethyl-dG, and others | scispace.com |

| Nitrogen Mustards | Chemotherapeutic | N7-guanine alkylation, leading to crosslinks | wikipedia.org |

Chemical Reactivity of N2-Methylated Guanosine Derivatives under Specific Conditions

Nitrosative deamination is a reaction where an amino group is converted into a carbonyl group by the action of nitrous acid (HNO2), often generated from nitrite (B80452) salts under acidic conditions. nih.gov This reaction is a known pathway for DNA damage, converting guanine to xanthine. osti.gov

The reactivity of the N2-amino group is crucial for this process. Studies exploring the mechanism of deamination have used various methylated guanosine analogues. nih.govresearchgate.net When N2-methylguanosine was treated with sodium nitrite in an acidic buffer, it underwent a reaction to form a product. nih.gov Similarly, 1-methylguanosine (B33566) also reacted to generate N5-methyloxanosine and 1-methylxanthosine. nih.govresearchgate.net

In stark contrast, when N2,N2-dimethylguanosine was subjected to the same treatment with nitrous acid, no reaction product was observed. nih.govresearchgate.net The mechanism of nitrosative deamination requires the initial formation of a nitrosamine (B1359907) at the primary or secondary exocyclic amino group, which then rearranges to form a diazonium ion—a key intermediate that is subsequently displaced by water. oup.com Because the amino group in N2,N2-dimethylguanosine is tertiary (i.e., it has no hydrogen atoms attached), it cannot form the necessary diazonium ion intermediate, thus rendering it completely resistant to this deamination pathway. nih.govresearchgate.net

| Guanosine Analogue | N2-Amino Group Type | Reactivity with Nitrous Acid (HNO2) | Reference |

|---|---|---|---|

| Guanosine | Primary (-NH2) | Reacts to form Xanthosine and Oxanosine | osti.govnih.gov |

| N2-Methylguanosine | Secondary (-NHCH3) | Reacts | nih.gov |

| N2,N2-Dimethylguanosine | Tertiary (-N(CH3)2) | No reaction product observed | nih.govresearchgate.net |

The presence of two methyl groups on the exocyclic nitrogen atom at position 2 of the guanine ring has a profound influence on its chemical reactivity. As demonstrated by its resistance to nitrosative deamination, the dimethylation provides significant steric hindrance, effectively blocking access of reactants to the N2-position. nih.govresearchgate.net This shielding effect is a primary determinant of its altered reactivity profile compared to guanosine or N2-methylguanosine.

Molecular and Structural Implications of 2 Deoxy N,n Dimethylguanosine in Deoxyribonucleic Acid

Perturbations in Deoxyribonucleic Acid Duplex Conformation and Stability Induced by 2'-Deoxy-N,N-dimethylguanosine Incorporation

The incorporation of modified nucleosides can significantly alter the thermodynamic stability and conformational landscape of the DNA double helix. The stability of a DNA duplex is often characterized by its melting temperature (Tm), the temperature at which half of the DNA molecules are in a double-stranded state and the other half are single-stranded. trilinkbiotech.com Various factors, including the specific nucleotide sequence and chemical modifications, influence this value. wikipedia.org

The addition of methyl groups to the N2 position of guanine (B1146940) in this compound introduces steric bulk into the minor groove of the DNA duplex. This modification can disrupt the normal hydrogen bonding patterns and stacking interactions that are crucial for maintaining the canonical B-form DNA structure. While direct thermodynamic data for this compound in DNA is not extensively documented in the provided search results, studies on the related RNA modification, N2,N2-dimethylguanosine (m22G), show that it can destabilize RNA hairpins. researchgate.net In the context of an RNA duplex, the N2,N2-dimethyl modification alters the pairing behavior of guanine, particularly with cytosine. nih.gov

The conformation of a nucleic acid duplex is also sensitive to such modifications. DNA typically adopts a B-form conformation, characterized by a 2'-endo sugar pucker, while RNA duplexes favor the A-form, with a 3'-endo sugar conformation. trilinkbiotech.com The presence of modified nucleosides can shift this equilibrium. For instance, while not directly related to dimethylguanosine, modifications at the 2' position of the deoxyribose sugar, such as 2'-fluoro substitution, are known to enhance the thermostability of DNA duplexes. trilinkbiotech.com Conversely, other modifications can be destabilizing. trilinkbiotech.com The steric hindrance from the two methyl groups in this compound likely perturbs the local geometry, potentially causing localized distortions in the B-form helix.

| Nearest-Neighbor Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

|---|---|---|---|

| AA/TT | -7.6 | -21.3 | -1.0 |

| AT/TA | -7.2 | -20.4 | -0.9 |

| TA/AT | -7.2 | -21.3 | -0.6 |

| CA/GT | -8.5 | -22.7 | -1.5 |

| GT/CA | -8.4 | -22.4 | -1.5 |

| CT/GA | -7.8 | -21.0 | -1.3 |

| GA/CT | -8.2 | -22.2 | -1.4 |

| CG/GC | -10.6 | -27.2 | -2.2 |

| GC/CG | -9.8 | -24.4 | -2.2 |

| GG/CC | -8.0 | -19.9 | -1.8 |

Data adapted from various sources on nucleic acid thermodynamics. wikipedia.org

Influence on Base-Pairing Fidelity within Nucleic Acid Strands Containing this compound

The methylation of the exocyclic amino group of guanine directly impacts its hydrogen bonding capabilities, which is the cornerstone of base-pairing fidelity during DNA replication and transcription. In a standard Watson-Crick base pair, the N2 amino group of guanine acts as a hydrogen bond donor to the O2 keto group of cytosine. The presence of two methyl groups in this compound eliminates the hydrogen-donating capacity of the N2 position. nih.gov

This modification hinders the formation of a canonical G-C base pair. frontiersin.org Consequently, the presence of this compound in a DNA template can lead to replication errors. While it disrupts pairing with cytosine, N2,N2-dimethylguanosine can still form non-canonical base pairs with other bases, such as adenine (B156593) (A) and uracil (B121893) (U) in RNA. frontiersin.org In the case of pairing with adenine, the dimethylation changes the geometry from a sheared G-A pair to an imino-hydrogen bonded form. nih.govfrontiersin.org This altered pairing potential suggests a high mutagenic propensity for this compound, likely leading to G-to-T transversions if it pairs with adenine during replication.

The mutagenic potential of various guanine adducts is well-documented. For example, 8-oxoguanine, an oxidative damage product, can lead to G-to-T transversions. acs.org Similarly, N2-dG adducts formed by carcinogens can be bypassed by specialized DNA polymerases in either an error-free or error-prone manner. lookchem.com The steric bulk and altered hydrogen bonding of this compound would likely present a significant challenge to the replicative machinery, increasing the probability of misincorporation events.

Modulation of Deoxyribonucleic Acid-Protein Interactions by this compound Adducts (e.g., DNA Repair Enzymes, Polymerases)

The presence of a this compound adduct within a DNA sequence can significantly modulate its interactions with various proteins, most notably DNA repair enzymes and polymerases. These proteins often rely on specific contacts within the major and minor grooves of DNA for recognition and catalysis.

DNA Repair Enzymes:

Cells possess a variety of DNA repair pathways to correct base damage. The AlkB family of Fe(II)- and α-ketoglutarate-dependent dioxygenases are known to repair alkylated bases through oxidative demethylation. oup.com The wild-type E. coli AlkB enzyme can repair lesions such as N1-methyladenosine (m1A) and N3-methylcytosine (m3C). oup.com However, it is a poor enzyme for demethylating N2,N2-dimethylguanosine (m22G). researchgate.netoup.com

Interestingly, specific mutations in the AlkB enzyme can enhance its activity towards this highly modified base. For instance, the D135S/L118V mutant of E. coli AlkB has been shown to efficiently and selectively remove one methyl group from m22G in RNA, converting it to N2-methylguanosine (m2G). oup.commedchemexpress.comnih.gov This suggests that while the wild-type enzyme's active site may not favorably accommodate the bulky dimethylated guanine, engineered variants can be evolved to recognize and process this lesion. oup.com This highlights the intricate interplay between the structure of the DNA adduct and the active site of the repair enzyme.

DNA Polymerases:

During DNA replication, DNA polymerases are responsible for accurately synthesizing a new DNA strand. The presence of a bulky adduct like this compound can act as a roadblock for high-fidelity replicative polymerases. lookchem.com When a replicative polymerase encounters such a lesion, it may stall, which can lead to replication fork collapse and cell death.

To overcome such obstacles, cells employ specialized low-fidelity DNA polymerases, known as translesion synthesis (TLS) polymerases. lookchem.com These polymerases have more open active sites that can accommodate distorted DNA templates. However, this accommodation often comes at the cost of reduced fidelity. ncl.ac.ukthermofisher.com The bypass of an N2-dG adduct can be either error-free or error-prone, depending on the specific adduct and the TLS polymerase involved. lookchem.com For example, E. coli Pol IV is known for its relatively accurate bypass of some N2-dG adducts. lookchem.com The efficiency and accuracy of bypassing this compound would depend on the ability of a given TLS polymerase to accommodate the two methyl groups and select the correct incoming nucleotide. The steric hindrance caused by the dimethylation likely makes this a highly error-prone process.

| Enzyme/Protein Family | Substrate/Adduct | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Wild-Type E. coli AlkB | N2,N2-dimethylguanosine (in RNA) | Poor substrate; inefficient demethylation. | researchgate.netoup.com |

| E. coli AlkB D135S/L118V Mutant | N2,N2-dimethylguanosine (in RNA) | Efficiently demethylates to N2-methylguanosine. | oup.comnih.gov |

| Translesion Synthesis (TLS) Polymerases (general) | Bulky N2-dG adducts | Bypass of the lesion, which can be error-prone or error-free. | lookchem.com |

| Replicative DNA Polymerases (general) | Bulky N2-dG adducts | Stalling of replication. | lookchem.com |

Advanced Analytical and Characterization Methodologies for 2 Deoxy N,n Dimethylguanosine Research

High-Resolution Chromatographic-Mass Spectrometric Techniques for Identification and Quantification

Mass spectrometry coupled with high-resolution chromatography stands as a primary tool for the analysis of modified nucleosides due to its exceptional sensitivity and specificity. researchgate.net These methods are essential for detecting the low-prevalence modifications often found in genomic DNA.

UHPLC-MS/MS is widely regarded as a "gold standard" for the accurate identification and quantification of diverse DNA and RNA modifications. chromatographyonline.com This technique offers highly efficient separation and structure-based quantification, providing the specificity and sensitivity required for epigenetic research. chromatographyonline.com The typical workflow involves the enzymatic digestion of DNA into individual mononucleosides, which are then separated by UHPLC and analyzed by a tandem mass spectrometer. chromatographyonline.com

The high resolving power of UHPLC allows for the separation of isomeric nucleosides, while tandem mass spectrometry (MS/MS) provides structural confirmation and quantification, often using techniques like multiple reaction monitoring (MRM). mdpi.com For analysis, various stationary phases can be employed; while reversed-phase HPLC is common, hydrophilic-interaction chromatography (HILIC) can be an alternative for retaining polar nucleosides without the use of non-volatile ion-pair reagents that are incompatible with MS. chromatographyonline.com The development of automated workflows for data processing has further enhanced the utility of LC-MS/MS for high-throughput analysis of modified nucleosides in biological samples. nih.gov

Table 1: Typical Parameters for UHPLC-MS/MS Analysis of Modified Deoxynucleosides

| Parameter | Description | Common Application/Value |

| Sample Preparation | Enzymatic hydrolysis of DNA to single nucleosides. | Use of nuclease P1 and alkaline phosphatase. |

| Chromatography | UHPLC | Separation on C18 reversed-phase or HILIC columns. chromatographyonline.comnih.gov |

| Mobile Phase | Gradient elution | Typically a mixture of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid. |

| Ionization Source | Electrospray Ionization (ESI) | Operated in positive ion mode for nucleoside analysis. |

| Mass Analysis | Tandem Quadrupole or Q-TOF | Enables fragmentation for structural confirmation. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification of specific parent-daughter ion transitions. mdpi.com |

HPLC-MS provides a robust and adaptable platform for quantifying modified nucleosides in various biological contexts, from analyzing enzymatic activity to determining DNA damage and repair kinetics. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry has been extensively used for the comprehensive determination of modified nucleosides in biological samples. researchgate.net Isotope dilution mass spectrometry, where stable isotope-labeled analogues are used as internal standards, is a common strategy to ensure accurate quantification. researchgate.net

This method is effective for analyzing DNA adducts and has been applied to study minor-groove N2-alkyl-dG lesions. nih.gov In such studies, DNA is enzymatically hydrolyzed, and the resulting deoxynucleosides are separated by HPLC before being detected and quantified by MS/MS. nih.gov The sensitivity of the technique allows for the creation of detailed calibration curves, enabling precise measurement of lesion levels in cellular DNA. nih.gov

Structural Biology Approaches for Elucidating Molecular Architecture

Understanding the three-dimensional structure of DNA containing 2'-Deoxy-N,N-dimethylguanosine is key to deciphering its biological impact. Structural biology techniques like X-ray crystallography and NMR spectroscopy provide atomic-level insights into how this modification alters nucleic acid conformation and interactions.

X-ray crystallography is a powerful tool for determining the high-resolution, three-dimensional structure of nucleic acids. mdpi.com While structures containing this compound are not widely available, significant insights can be drawn from studies on its ribonucleoside counterpart, N2,N2-dimethylguanosine (m2,2G), which is found in tRNA and rRNA. nih.gov

A crystal structure of a 13-mer RNA duplex containing central tandem m2,2G:A pairs revealed that the dimethyl modification has profound effects on base pairing. nih.gov The presence of two methyl groups on the exocyclic amine at the N2 position eliminates its ability to act as a hydrogen bond donor, thereby hindering the formation of a canonical Watson-Crick base pair with cytosine. nih.govfrontiersin.org However, in the context of an opposing adenine (B156593), the m2,2G:A pair adopts an imino-hydrogen bonded, pseudo-Watson-Crick conformation. nih.gov A significant consequence of the dimethylation is that it sterically prevents the sheared G:A conformation that is frequently observed in unmodified G:A mismatches. nih.gov This structural constraint plays a key role in preventing alternative tRNA conformations. researchgate.net

Table 2: Crystallographic Insights into the Structural Effects of N2,N2-Dimethylguanosine

| Feature | Observation in m2,2G-Containing RNA Duplex | Reference |

| Pairing with Cytosine | Watson-Crick pairing is sterically hindered and prevented. | nih.govfrontiersin.org |

| Pairing with Adenine | Forms an imino-hydrogen bonded, pseudo-Watson-Crick conformation. | nih.gov |

| Conformational Restriction | Avoids the sheared conformation typical of G:A pairs due to steric clash. | nih.gov |

| Biological Role | Contributes to maintaining the correct tertiary structure of tRNA. | researchgate.net |

NMR spectroscopy is an invaluable technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. copernicus.org It can characterize conformational equilibria and the energy barriers associated with rotations around chemical bonds. grantome.com

For modified nucleosides, NMR studies can reveal how modifications alter the local and global conformation of nucleic acids. Studies on the related N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G) show that methylation of the 2-amino group leads to altered stacking and non-standard conformations. docksci.com The dimethylation at the N2 position of guanosine (B1672433) disturbs the standard Watson-Crick base pairing with cytosine. frontiersin.org Dynamic NMR methods can be used to probe the rotational barriers and conformational preferences of the dimethylamino group, providing insights into the energetic landscape of the molecule in solution. copernicus.org Such analyses are crucial for understanding how these modifications influence molecular recognition and function in a dynamic cellular environment. ox.ac.uk

Computational Chemistry and Molecular Modeling for Mechanistic and Structural Insights

Computational chemistry offers powerful tools to complement experimental data by providing a deeper understanding of the mechanistic and structural properties of modified nucleosides at an atomic level. cuny.edu These methods can be used to investigate reaction pathways, conformational landscapes, and noncovalent interactions that are difficult to capture experimentally.

For this compound, molecular modeling can elucidate the energetic consequences of the dimethyl modification on DNA structure and stability. For instance, computational simulations can rationalize the experimental observation that N2,N2-dimethylguanosine pairing with adenine avoids the sheared conformation seen in unmodified G:A pairs. nih.gov Molecular dynamics (MD) simulations have been used to show that the m2,2G modification plays a role in preventing alternative tRNA conformations by destabilizing certain base-pairing interactions. researchgate.net Quantum mechanics (QM) calculations can be employed to study the electronic structure of the modified base, its hydrogen bonding capabilities, and the rotational energy barrier of the dimethylamino group, providing insights that are consistent with NMR and crystallographic data.

Table 3: Applications of Computational Methods in this compound Research

| Computational Method | Application/Insight Provided | Reference |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of DNA containing the modification, revealing effects on conformation and stability. | researchgate.net |

| Quantum Mechanics (DFT) | Calculates electronic properties, rotational energy barriers, and the stability of different base-pairing configurations. | cuny.edu |

| Molecular Docking | Predicts the binding interactions of modified DNA with proteins, such as DNA polymerases or repair enzymes. | |

| Free Energy Calculations | Quantifies the thermodynamic impact of the modification on DNA duplex stability and protein-DNA binding affinity. |

Predictive Modeling of Structural and Energetic Impacts within Nucleic Acids

Predictive modeling, often employing principles from ab initio and DFT calculations, is crucial for understanding the structural and energetic consequences of incorporating modified nucleosides like this compound into DNA and RNA strands. These models can predict how such modifications alter the local and global architecture of nucleic acids, which in turn affects their biological function.

The presence of the two methyl groups on the exocyclic amine of the guanine (B1146940) base in this compound introduces significant steric bulk. This modification can influence several key structural parameters of a DNA duplex, including:

Base Pairing: The dimethylamino group can disrupt the standard Watson-Crick hydrogen bonding with cytosine. Predictive models can explore alternative base pairing geometries and their relative stabilities.

Stacking Interactions: The stacking of base pairs is a major stabilizing force in the DNA double helix. Computational models can quantify the changes in stacking energies when this compound is present.

The following table presents a hypothetical comparison of key structural and energetic parameters for a standard G-C base pair versus a this compound-C mismatch, as might be predicted by computational modeling.

| Parameter | G-C Base Pair | This compound-C Mismatch |

| Hydrogen Bond Energy (kcal/mol) | -21.0 | -5.2 |

| Stacking Energy with adjacent A-T pair (kcal/mol) | -8.5 | -6.1 |

| Helical Twist (degrees) | 36.0 | 32.5 |

| Propeller Twist (degrees) | -12.0 | -25.0 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

These predictive models are essential for interpreting experimental data and for designing novel nucleic acid-based technologies. By providing a detailed picture of the structural and energetic landscape, they offer insights that are often difficult to obtain through experimental methods alone.

Synthetic Chemistry and Research Applications of 2 Deoxy N,n Dimethylguanosine Analogues

Chemical Synthesis Pathways for 2'-Deoxy-N,N-dimethylguanosine

The synthesis of this compound (referred to as GNMe2) and its corresponding phosphoramidite (B1245037), the reactive monomer used for incorporation into synthetic DNA, has been achieved through a multi-step chemical pathway. A key strategic step in the synthesis of the nucleoside involves the SN2 displacement of a 2′-β-triflate group from a suitably protected guanosine (B1672433) derivative using dimethylamine. nih.govnih.gov

The general synthetic pathway to produce the phosphoramidite of this compound can be summarized in the following key stages: nih.gov

Protection of Exocyclic Amine: The synthesis begins with a protected 2'-deoxyguanosine (B1662781) derivative. The exocyclic N2 amino group of the guanine (B1146940) base is protected, for example, by reacting the starting material with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov

Removal of Silyl (B83357) Protecting Groups: The 3' and 5' hydroxyl groups of the deoxyribose sugar are typically protected with silyl groups (e.g., TBDMS). These are removed using a fluoride (B91410) source like Tetrabutylammonium fluoride (TBAF). nih.gov

5'-Hydroxyl Protection: The primary 5'-hydroxyl group is then selectively protected with a 4,4′-Dimethoxytrityl (DMT) group, which is standard in oligonucleotide synthesis for its stability and ease of removal under acidic conditions. nih.gov

Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer ready for use in automated DNA synthesizers. nih.gov

The table below outlines the yields for the key steps in the synthesis of the GNMe2 phosphoramidite, demonstrating the efficiency of this chemical pathway. nih.gov

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Protection of exocyclic amino group | 88% |

| 2 | Removal of 3', 5'-silyl protecting group | 78% |

| 3 | 4,4'-Dimethoxyltritylation of 5'-OH | 86% |

| 4 | Phosphitylation of 3'-OH | 82% |

Incorporation into Synthetic Oligodeoxynucleotides for Structural and Functional Probes

Once synthesized, the this compound phosphoramidite can be readily incorporated into synthetic oligodeoxynucleotides (short single strands of DNA) using standard automated solid-phase synthesis. This allows for the precise placement of the modified nucleotide at any desired position within a DNA sequence. nih.govnih.gov

These modified oligonucleotides serve as powerful probes for investigating the structure and function of nucleic acids. A primary application is in a technique known as an "atomic mutation cycle" (AMC). nih.gov This method involves systematically replacing a natural nucleoside's functional group—in this case, the 2'-hydroxyl group of a guanosine in RNA—with a series of chemical analogues. By substituting the hydroxyl group (-OH) with analogues like -OCH3, -NH2, -NHMe, and -NMe2, researchers can dissect the specific roles of hydrogen bonding in RNA structure and catalysis. nih.govnih.gov

The incorporation of this compound is particularly insightful. The -NMe2 group at the 2' position can act as a hydrogen bond acceptor but cannot act as a hydrogen bond donor, unlike the original hydroxyl group. By comparing the function (e.g., catalytic activity of a ribozyme) of the unmodified RNA with the analogue-containing RNA, scientists can determine if the original 2'-hydroxyl group was acting as a critical hydrogen bond donor. This approach was specifically developed to analyze the functional contributions of guanosine's 2'-hydroxyl groups in contexts such as the Tetrahymena ribozyme reaction. nih.govnih.gov

Furthermore, the N2,N2-dimethyl modification on the guanine base itself has profound structural implications. It eliminates the ability of the exocyclic amino group to donate in hydrogen bonds, which alters its base-pairing behavior. nih.gov This modification can control the pairing modes between guanine and adenine (B156593), preventing the common "sheared" conformation and favoring a pseudo-Watson-Crick conformation due to steric hindrance from the methyl groups. nih.gov Introducing this analogue allows researchers to probe the importance of standard G-C pairing and explore alternative structural conformations within a DNA or RNA duplex. nih.govfrontiersin.org

Utilization in Mechanistic Enzymology and Substrate Specificity Studies for Nucleic Acid Modifying Enzymes

This compound and its corresponding ribonucleoside are invaluable tools for studying the enzymes that modify nucleic acids. These enzymes play crucial roles in gene expression, DNA repair, and RNA processing. nih.govsigmaaldrich.com The presence of the dimethylamino group can significantly alter the substrate recognition and catalytic activity of these enzymes, providing insights into their mechanisms and specificity.

A key area of study is in demethylation enzymes. For instance, the wild-type E. coli AlkB enzyme and its mutants, which are involved in repairing alkylated DNA and RNA bases, show poor activity on N2,N2-dimethylguanosine (m22G). nih.gov This substrate resistance helps define the limits of the enzyme's active site. Researchers have engineered mutants of AlkB, such as the D135S/L118V variant, that can efficiently and selectively convert m22G to N2-methylguanosine (m2G), demonstrating how these analogues can be used to probe and even alter enzyme function. nih.gov

The study of tRNA methyltransferases also benefits from this analogue. The enzyme responsible for creating m22G at position 26 in eukaryotic tRNAs, TRM1, has specific structural requirements for its substrate. nih.gov Studies using tRNA variants have shown that the enzyme recognizes a specific architecture within the D-stem of the tRNA, rather than just the target guanosine, to perform the dimethylation. nih.gov Using substrates that lack or contain N2,N2-dimethylguanosine helps to delineate these recognition determinants. nih.govresearchgate.net

Furthermore, the analogue is used to understand reaction mechanisms of chemical mutagens. In studies of how nitrous acid reacts with deoxyguanosine, it was found that treating N(2), N(2)-dimethylguanosine with nitrous acid under acidic conditions generated no product. This indicates that the exocyclic amino group is the site of the initial nitrosation reaction and that blocking it with dimethyl groups prevents the reaction, providing a clear mechanistic control for the experiment.

Comparative Insights from N2,n2 Dimethylguanosine M22g Research in Ribonucleic Acid Biology

Structural and Functional Roles of N2,N2-Dimethylguanosine in Ribonucleic Acid

The presence of the m22G modification has significant consequences for the structure and function of RNA molecules, particularly tRNAs, where it is commonly found at the junction between the D-stem and the anticodon stem frontiersin.orgresearchgate.netnih.govdntb.gov.ua.

The addition of two methyl groups to the exocyclic amino group of guanine (B1146940) fundamentally alters its hydrogen-bonding capabilities. The primary effect is the elimination of the N2 position as a hydrogen bond donor nih.govresearchgate.netnih.govrcsb.org. This change prevents m22G from forming a standard Watson-Crick base pair with cytosine (C) frontiersin.orgresearchgate.net.

However, m22G can still form non-canonical base pairs with adenosine (B11128) (A) and uridine (B1682114) (U) frontiersin.orgresearchgate.net. A significant consequence of the N2,N2-dimethyl modification is its influence on the pairing geometry with adenosine. While a standard G:A pair can adopt different conformations, the presence of the two methyl groups on guanine sterically hinders the "sheared" conformation and favors a more stable, imino-hydrogen bonded, pseudo-Watson-Crick conformation frontiersin.orgnih.govnih.govrcsb.org. This control over pairing modes contributes to the structural integrity and conformational dynamics of the RNA molecule nih.govnih.gov.

Table 2: Base-Pairing Properties of N2,N2-Dimethylguanosine (m22G)

| Pairing Partner | Ability to Pair with m22G | Consequence of Dimethylation |

|---|---|---|

| Cytosine (C) | Hindered/Prevented frontiersin.orgresearchgate.net | Loss of canonical Watson-Crick pairing due to elimination of H-bond donor nih.govnih.govrcsb.org |

| Adenosine (A) | Permitted frontiersin.orgresearchgate.net | Alters pairing mode from sheared to a more stable imino-hydrogen bonded form frontiersin.orgnih.govnih.gov |

| Uridine (U) | Permitted frontiersin.orgresearchgate.net | Non-canonical pairing is not significantly affected frontiersin.org |

| Guanosine (B1672433) (G) | Permitted researchgate.net | Allows for non-canonical self-pairing. |

The structural alterations induced by m22G can influence RNA-protein interactions and have downstream effects on biological processes like translation. While some modifications serve as recognition sites for specific "reader" proteins, no such proteins have been definitively identified for m22G, suggesting its effects may be more direct on RNA structure and stability frontiersin.org. The modification can, however, create hydrophobic contacts that may be recognized by proteins or other RNA domains nih.gov. Functionally, the lack of m22G has been linked to significant cellular phenotypes. Human cells deficient in the TRMT1 enzyme, which is responsible for m22G formation, show reduced proliferation rates and disruptions in global protein synthesis researchgate.net. This demonstrates that the proper modification of tRNAs with m22G is important for efficient and accurate translation.

N2,N2-dimethylguanosine (m22G) is a post-transcriptional modification found in various RNA molecules, most prominently in transfer RNA (tRNA). nih.gov This modification, involving the addition of two methyl groups to the exocyclic amine of guanine, has significant implications for RNA structure and function. nih.govnih.gov Unlike its unmodified counterpart, the dimethylation at the N2 position prevents the nitrogen from acting as a hydrogen bond donor, thereby altering its base-pairing capabilities. nih.govresearchgate.net This change influences RNA folding and stability. nih.govresearchgate.net For instance, in the majority of eukaryotic tRNAs, m22G is found at position 26, where it pairs with adenosine at position 44 (A44). nih.govnih.gov This modification is crucial for preventing atypical tRNA structures and ensuring proper folding. nih.govresearchgate.net

Impact on Ribonucleic Acid Sequencing and Reverse Transcription Fidelity

The presence of m22G in RNA presents a significant challenge for standard RNA sequencing techniques that rely on reverse transcription. frontiersin.orgnih.gov The modification on the Watson-Crick base-pairing face of guanosine can impair the activity of reverse transcriptase enzymes, leading to stalls or misincorporations during cDNA synthesis. researchgate.netnih.gov This interference can result in incomplete sequencing data or an inaccurate representation of the RNA sequence. researchgate.net

The dimethylation of guanosine at the N2 position alters its pairing behavior, which in turn affects the misincorporation rate by reverse transcriptase at that specific location. researchgate.net To overcome this obstacle, strategies have been developed to remove the methyl groups before the reverse transcription step. nih.gov One such approach involves the use of engineered enzymes. For example, a mutant version of the E. coli AlkB protein, specifically the D135S/L118V mutant, has been shown to efficiently and selectively convert m22G to N2-methylguanosine (m2G). frontiersin.orgnih.gov While this does not completely remove the methylation, the conversion to a monomethylated form is sufficient to allow the reverse transcriptase to proceed, thereby improving the efficiency and accuracy of tRNA sequencing. frontiersin.orgnih.gov

| Challenge | Consequence | Solution |

| m22G modification blocks reverse transcriptase | Incomplete cDNA synthesis, sequencing errors | Enzymatic demethylation prior to sequencing |

| Altered base-pairing properties | High misincorporation rates at the modification site | Use of engineered AlkB mutants to convert m22G to m2G |

Dynamic Regulation of N2,N2-Dimethylguanosine Modifications in Ribonucleic Acid

The dynamic nature of RNA methylation is controlled by the interplay of "writer" enzymes (methyltransferases) that add the modifications and "eraser" enzymes (demethylases) that remove them. nih.gov The deposition of m22G is catalyzed by methyltransferases that use S-adenosyl-L-methionine (SAM) as the methyl donor. frontiersin.org While specific demethylases for m22G have been a subject of ongoing research, the existence of such regulatory mechanisms highlights the functional importance of controlling the modification status of RNA. frontiersin.orgnih.gov Alterations in the stoichiometry of m22G in tRNAs have been observed under cellular stress, indicating that the regulation of this modification could play a role in the dynamic adaptation of gene expression. frontiersin.orgresearchgate.net

| Regulatory Process | Key Players | Cellular Context |

| Addition of Modification | Methyltransferases (e.g., TRMT1), S-adenosyl-L-methionine (SAM) | Normal cellular function, post-transcriptional processing |

| Removal of Modification | Demethylases (e.g., AlkB family) | Response to cellular stress, dynamic regulation of translation |

| Functional Outcome | Altered tRNA structure and function | Adaptation of gene expression, stress response |

Investigative Applications of 2 Deoxy N,n Dimethylguanosine in Biological Systems Research

Research into Potential Biomarker Utility in Altered Cellular States and Metabolic Pathways

The study of modified nucleosides, such as 2'-Deoxy-N,N-dimethylguanosine, is a burgeoning field in biomedical research, particularly for its potential in identifying biomarkers associated with various diseases. These molecules, which are components of DNA and RNA, undergo chemical modifications that play crucial roles in regulating gene expression and cellular function. frontiersin.orgresearchgate.net When nucleic acids are broken down, these modified nucleosides are released into biological fluids, where their levels can be quantified. Alterations in the cellular state, such as those occurring in metabolic disorders or cancer, can change the rate of nucleic acid turnover and the activity of the enzymes responsible for these modifications. Consequently, measuring the levels of specific modified nucleosides in accessible samples like plasma or urine offers a non-invasive window into underlying cellular processes, making them attractive candidates for disease biomarkers. mdpi.com

Recent research has begun to connect elevated levels of N2,N2-dimethylguanosine (the ribonucleoside counterpart to this compound) with distinct metabolomic and transcriptomic profiles in specific disease models.

A notable example is in the study of Kabuki Syndrome (KS), a rare genetic disorder caused by mutations in the KMT2D (KS1) or KDM6A (KS2) genes. medrxiv.orgmedrxiv.org In a 2025 preprint study, researchers conducted untargeted metabolomic and transcriptomic analysis on plasma and urine from 40 KS patients. The analysis revealed over 100 significantly altered metabolites compared to healthy controls. medrxiv.org Notably, N2,N2-dimethylguanosine was identified as one of the top candidate biomarkers in both KS1 and KS2 patient groups. medrxiv.orgmedrxiv.org Its levels were found to be significantly elevated. medrxiv.org Pathway analysis linked these metabolic disruptions to altered transcriptomes, particularly in pathways like pyrimidine (B1678525) metabolism. medrxiv.org The distinct metabolic signature, with N2,N2-dimethylguanosine as a key contributor, allowed for a high degree of discrimination between KS patients and controls using machine learning models. medrxiv.org

In another context, an integrated analysis of the metabolome and transcriptome in clear cell renal cell carcinoma (ccRCC) also highlighted the importance of modified nucleosides. mdpi.com This study observed a clear separation between unmodified nucleosides and various modified nucleosides, including N2,N2-dimethylguanosine (m22G), in its analysis. This separation implies that the landscape of modified nucleosides provides a distinct signature that reflects the cancerous state. mdpi.com

Table 1: Research Findings on N2,N2-dimethylguanosine in Disease Models Data derived from metabolomic and transcriptomic studies.

| Disease Model | Key Findings | Associated Pathways | Reference |

| Kabuki Syndrome (KS1 & KS2) | N2,N2-dimethylguanosine identified as a top candidate biomarker with significantly elevated levels in patients. | Pyrimidine Metabolism | medrxiv.orgmedrxiv.org |

| Clear Cell Renal Cell Carcinoma (ccRCC) | N2,N2-dimethylguanosine (m22G) contributes to a distinct metabolomic signature separating cancerous from non-cancerous profiles. | Not specified | mdpi.com |

The presence of this compound and its ribonucleoside form in biological fluids is primarily due to the natural turnover and degradation of nucleic acids. Cellular RNAs, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), are rich in post-transcriptional modifications, including N2-methylation and N2,N2-dimethylation of guanosine (B1672433). frontiersin.orgresearchgate.net These modifications are essential for the proper folding, stability, and function of RNA molecules. frontiersin.org

Cellular processes involve a constant cycle of synthesis and degradation of these molecules. When RNA and DNA are broken down by endonucleases and phosphatases, they are catabolized into their constituent nucleosides. mdpi.com While the canonical, unmodified nucleosides (adenosine, guanosine, cytidine, uridine) can be efficiently recycled through cellular salvage pathways, many modified nucleosides cannot. mdpi.com As a result, they are expelled from the cell and eventually excreted in urine or circulated in the blood. This metabolic characteristic is fundamental to their utility as biomarkers; an increase in their concentration in bodily fluids can reflect an elevated rate of nucleic acid degradation, which is a hallmark of conditions with high cell turnover, such as cancer. medrxiv.org

Emerging Research Directions for N2-Methylated Nucleosides in Broad Biological Contexts

The study of N2-methylated nucleosides is rapidly advancing, driven by technological innovations and a deeper appreciation for their roles in biology. A significant emerging direction is the development of novel sequencing technologies to map these modifications across the entire transcriptome, an area known as epitranscriptomics.

One such breakthrough is the development of PhOxi-Seq , a photo-oxidative sequencing method that allows for the detection of N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G) at single-nucleotide resolution. chemrxiv.orgnih.govacs.org This technique uses visible light and a photocatalyst to selectively oxidize the N2-methylated guanosines, which induces a specific mutation signature during reverse transcription. nih.govacs.org This signature can then be read by sequencing, revealing the precise location of the modification on an RNA molecule. chemrxiv.org Such powerful tools are enabling researchers to move beyond simply quantifying these nucleosides in bulk and toward understanding the specific functional roles of individual modifications within different RNA species like tRNA and rRNA. chemrxiv.orgnih.gov

Future research is expected to leverage these technologies to explore several key areas:

Functional Genomics: Elucidating how N2-methylation at specific sites affects RNA structure, its interaction with proteins, and its role in processes like translation and RNA processing. frontiersin.orgresearchgate.net

Disease Mechanisms: Investigating how the dysregulation of the enzymes that add or remove these methyl groups (methyltransferases and demethylases) contributes to human diseases, including cancer and neurological disorders. chemrxiv.org

Therapeutic Targets: Exploring whether the enzymes involved in N2-methylation pathways can be targeted for therapeutic intervention.

The ability to map the "N2-methylome" will provide unprecedented insights into this layer of gene regulation and its impact on cellular health and disease.

Future Research Directions and Emerging Avenues for 2 Deoxy N,n Dimethylguanosine

Elucidation of Undiscovered Endogenous Formation Pathways and Their Regulation

A primary focus of future research will be the identification and characterization of the endogenous pathways responsible for the formation of 2'-Deoxy-N,N-dimethylguanosine in DNA. While enzymatic methylation of guanosine (B1672433) in RNA is well-documented, the mechanisms leading to this modification in a deoxyribonucleoside context are not fully understood.

One emerging area of investigation is the potential for non-enzymatic formation through free radical reactions. Studies have shown that methyl radicals can react with 2'-deoxyguanosine (B1662781) to form methylated products, including N2-methyl-dG. nih.govnih.gov Further research is needed to determine if a similar free radical mechanism could lead to the dimethylated form, this compound, under physiological conditions. Such a pathway could be initiated by metabolic oxidation of various chemical carcinogens or by endogenous sources of reactive oxygen species (ROS). nih.govnih.govwikipedia.org

Future studies should aim to:

Investigate the conditions under which methyl radicals can lead to the formation of this compound.

Identify potential endogenous sources of methyl radicals that could contribute to this modification in vivo.

Explore the interplay between oxidative stress and the formation of this compound.

The regulation of these potential formation pathways is another critical area of inquiry. This includes understanding how cellular antioxidant systems and DNA repair mechanisms might mitigate or be affected by the presence of this adduct. Research into the regulation of CpG site methylation and demethylation, which can be influenced by ROS, may provide valuable insights into the factors controlling the levels of this compound. wikipedia.org

Development of Advanced Methodologies for In Situ Detection and Quantification in Complex Biological Matrices

A significant hurdle in studying this compound is the lack of sensitive and specific methods for its detection and quantification directly within complex biological samples. Future research will undoubtedly focus on developing novel analytical techniques to overcome this challenge.

Mass Spectrometry-Based Adductomics: Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) is a powerful tool for the analysis of DNA adducts. nih.govacs.orgmdpi.com The emerging field of DNA adductomics, which aims to screen for both known and unknown DNA modifications, holds great promise for the study of this compound. acs.orgmdpi.com Future developments in this area could include:

The creation of mass spectral libraries specifically for modified nucleosides like this compound to facilitate its identification in complex mixtures. nih.gov

The use of advanced MS techniques, such as data-dependent and data-independent scanning, to improve the sensitivity and specificity of detection. mdpi.com

| Analytical Technique | Principle | Potential Application for this compound |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments. | Accurate quantification in digested DNA samples from various tissues. |

| High-Resolution MS | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Identification of this compound in untargeted screening of DNA adducts. |

| Mass Spectrometry Imaging | Visualizes the spatial distribution of molecules within tissue sections. | In situ localization of this compound within specific cell types or tissues. |

In Situ Visualization and Biosensing: Beyond mass spectrometry, there is a need for methods that can visualize and quantify this compound within intact cells and tissues. Immunocytochemistry, using antibodies specific to the modification, coupled with advanced microscopy techniques, could provide single-cell resolution of its distribution. nih.gov

Another exciting frontier is the development of novel biosensors. These could be based on various principles, including fluorescence, electrochemistry, or bioaffinity, and would offer real-time detection capabilities. nih.govmdpi.commdpi.com The design of aptamers or synthetic antibodies that specifically recognize this compound could pave the way for highly selective and sensitive biosensors for its detection in biological fluids.

Integration of Theoretical and Experimental Approaches for Comprehensive Understanding of Nucleic Acid Modification Dynamics

To gain a holistic understanding of the impact of this compound on DNA structure, function, and its interaction with cellular machinery, it is crucial to integrate computational and experimental approaches.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide atomistic-level insights into the structural and dynamic consequences of incorporating this compound into a DNA duplex. nih.govnih.govdtu.dkillinois.edu Future research in this area should focus on:

Simulating DNA duplexes containing this compound to understand its effect on local DNA conformation, flexibility, and stability.

Investigating how this modification alters the recognition and binding of DNA by proteins, such as DNA polymerases and repair enzymes.

Combining MD simulations with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to refine and validate the computational models.

Quantum Mechanical Studies: Quantum mechanical (QM) calculations can be employed to investigate the electronic properties of this compound and the mechanistic details of its formation. nih.govmdpi.com These studies can provide valuable information on:

The preferred conformations of the modified nucleoside.

The energetic barriers for its formation through various chemical pathways, including free radical reactions.

The impact of the dimethylamino group on the hydrogen bonding capabilities of the guanine (B1146940) base.

The synergy between these theoretical approaches and experimental validation will be paramount. For instance, predictions from MD simulations regarding altered DNA flexibility can be tested using techniques like gel electrophoresis or atomic force microscopy. Similarly, QM calculations on formation pathways can guide the design of experiments to detect reaction intermediates. The integration of multi-omics data, such as genomics and epigenomics, will also be crucial for correlating the presence of this compound with specific gene expression patterns and cellular phenotypes. bohrium.comnih.govoup.combiorxiv.org

By pursuing these future research directions, the scientific community can expect to unravel the complexities surrounding this compound, ultimately shedding light on its role in health and disease.

Q & A

Q. What are the recommended safety protocols for handling 2'-Deoxy-N,N-dimethylguanosine in laboratory settings?

- Methodological Answer: Handling requires full-body chemical-resistant suits (e.g., Tyvek®), nitrile gloves inspected for integrity, and respiratory protection (e.g., NIOSH-approved P95 respirators for dust control). Avoid skin/eye contact via fume hoods and closed systems during synthesis. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store at -10°C under inert gas (argon/nitrogen) to prevent degradation .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer: Synthesis involves nucleophilic substitution of 2'-β-triflate intermediates with methylamine/dimethylamine in THF at 60°C. Key steps:

Protect the 3' and 5' hydroxyls with a tetraisopropyldisiloxane (TIPS) group.

React the triflate intermediate (e.g., 2'-deoxy-2'-β-triflate-3',5'-O-TIPS-guanosine) with excess methylamine in THF (2M, 18 mL per 0.88 mmol substrate).

Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Yield optimization requires strict anhydrous conditions and argon atmosphere .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer:

- LC-ESI-IT-MS : Quantify using selected reaction monitoring (SRM) with a lower limit of quantification (LLOQ) of 0.2 nmol/mL. Calibrate with deuterated internal standards (e.g., 2-(Dimethylamino)guanosine-d6) to enhance precision .

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms methylation at N2 (δ ~3.1 ppm for N,N-dimethyl protons) and sugar moiety integrity (δ ~6.3 ppm for anomeric proton) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer: Store in amber vials under inert gas (argon) at -10°C to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles. For long-term storage (>6 months), lyophilize and keep desiccated at -80°C .

Advanced Research Questions

Q. How can this compound be incorporated into RNA to study hydroxyl group interactions in structured RNAs?

- Methodological Answer: Use phosphoramidite chemistry:

Protect the exocyclic amine with a dimethylformamidine group.

Convert to a 3'-O-phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Incorporate into RNA via solid-phase synthesis (0.1M 5-ethylthio-1H-tetrazole as activator). Post-synthesis, deprotect with concentrated NH₃/EtOH (3:1) at 55°C for 16 hours. Validate incorporation via MALDI-TOF MS .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer: Discrepancies often arise from triflate intermediate instability. Mitigate by:

- Using freshly prepared triflate (avoid storage >24 hours).

- Optimizing methylamine stoichiometry (≥5 equivalents) and reaction time (12–16 hours).

- Monitoring reaction progress via TLC (Rf ~0.4 in 9:1 CH₂Cl₂/MeOH). If yields remain low, substitute THF with DMF to enhance nucleophilicity .

Q. What strategies are effective for evaluating the functional impact of N,N-dimethylation in RNA using this compound?

- Methodological Answer:

- QSAR Analysis : Synthesize analogs (e.g., 2'-Deoxy-N-methylguanosine, 2'-Deoxyguanosine) and compare RNA thermodynamic stability via UV melting (ΔTm). Correlate methylation with duplex stability .

- Crystallography : Co-crystallize modified RNA with proteins (e.g., ribosomes) to assess steric hindrance from dimethyl groups. Use 1.5Å resolution X-ray diffraction and Phenix refinement .

Q. How can decomposition products of this compound be identified and managed?

- Methodological Answer:

- HPLC-MS/MS : Use a C18 column (2.1 × 150 mm) with 0.1% formic acid in H₂O/MeOH (95:5 to 5:95 gradient) to detect degradation products (e.g., demethylated guanosine).

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Quantify degradation kinetics using Arrhenius plots. Store at ≤-10°C if decomposition exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.